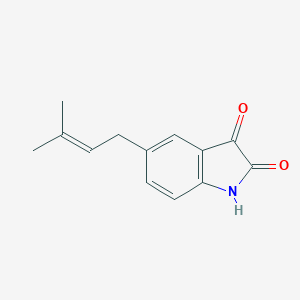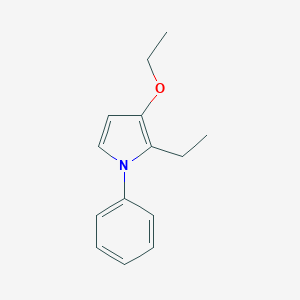
1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole is a heterocyclic organic compound that has gained attention in scientific research due to its potential applications in the fields of pharmacology and medicinal chemistry. This compound belongs to the pyrrole family, which is characterized by a five-membered ring containing four carbon atoms and one nitrogen atom. In
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole is not fully understood. However, studies have suggested that this compound may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to modulate the activity of certain enzymes involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole exhibits anti-inflammatory and analgesic effects in animal models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation, such as carrageenan-induced paw edema and adjuvant-induced arthritis. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further development as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, its low toxicity profile makes it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which may hinder further development as a drug.
Direcciones Futuras
There are several future directions for research on 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective compounds with anti-inflammatory and analgesic properties. Another direction is to explore its potential applications in other disease areas, such as cancer and neurodegenerative diseases. Additionally, studies could investigate its pharmacokinetic properties and optimize its drug-like properties for further development as a drug.
Métodos De Síntesis
The synthesis of 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole can be achieved through a variety of methods, including the reaction of ethyl acetoacetate with phenylhydrazine followed by alkylating the resulting pyrazoline with ethyl iodide. Another method involves the reaction of 1-phenyl-2-propyn-1-ol with ethyl acetoacetate in the presence of sodium ethoxide. Both methods yield the desired compound with moderate to high yields.
Aplicaciones Científicas De Investigación
1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole has been found to have potential applications in the fields of pharmacology and medicinal chemistry. Studies have shown that this compound exhibits anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related diseases.
Propiedades
Número CAS |
190193-01-2 |
|---|---|
Nombre del producto |
1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole |
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
3-ethoxy-2-ethyl-1-phenylpyrrole |
InChI |
InChI=1S/C14H17NO/c1-3-13-14(16-4-2)10-11-15(13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
Clave InChI |
FSVHZDDQGRVBKS-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN1C2=CC=CC=C2)OCC |
SMILES canónico |
CCC1=C(C=CN1C2=CC=CC=C2)OCC |
Sinónimos |
1H-Pyrrole,3-ethoxy-2-ethyl-1-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



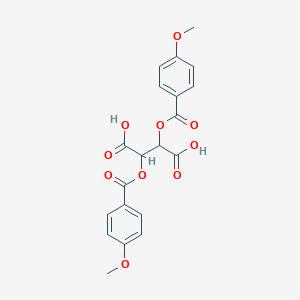
![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)
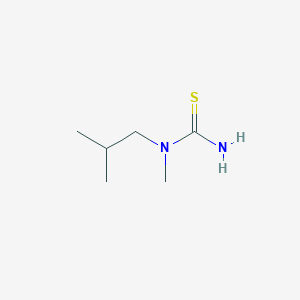
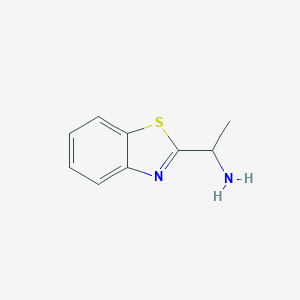

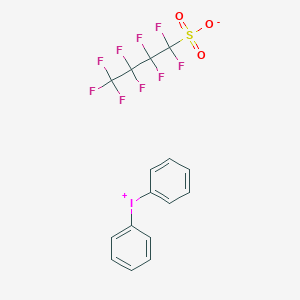
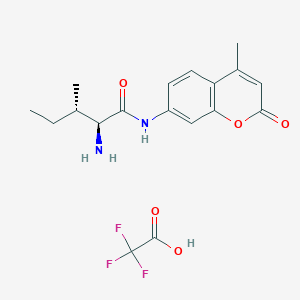
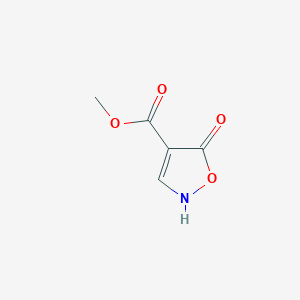
![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
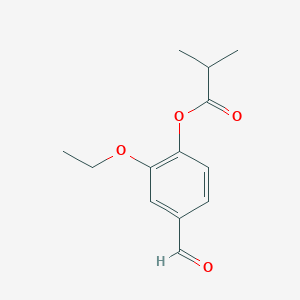
![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)
![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)
![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)
